7-Chloro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
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Overview
Description
7-Chloro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic organic compound It belongs to the class of isoquinolines, which are characterized by a fused benzene and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzylamine and chloroacetyl chloride.
Formation of Intermediate: The initial step involves the formation of an intermediate through the reaction of 2-methylbenzylamine with chloroacetyl chloride under basic conditions.
Cyclization: The intermediate undergoes cyclization in the presence of a base, such as sodium hydroxide, to form the isoquinoline ring system.
Chlorination: The final step involves the chlorination of the isoquinoline ring to introduce the chlorine atom at the 7-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding quinoline derivatives.
Reduction: Reduction reactions can
Properties
CAS No. |
1403030-29-4 |
---|---|
Molecular Formula |
C10H10ClNO |
Molecular Weight |
195.64 g/mol |
IUPAC Name |
7-chloro-2-methyl-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C10H10ClNO/c1-12-5-4-7-2-3-8(11)6-9(7)10(12)13/h2-3,6H,4-5H2,1H3 |
InChI Key |
QWMNJWPHVFKOBD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1=O)C=C(C=C2)Cl |
Origin of Product |
United States |
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